molecular formula C7H13N2O3PS B8381653 1-[(Diethoxyphosphorothioyl)oxy]-1H-pyrazole CAS No. 87844-53-9

1-[(Diethoxyphosphorothioyl)oxy]-1H-pyrazole

Cat. No. B8381653
M. Wt: 236.23 g/mol
InChI Key: OIXBNCCBMHXIHU-UHFFFAOYSA-N
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Patent
US04511723

Procedure details

112 of diethyl thiophosphate chloride were added to 55 parts of 1-hydroxypyrazole and 50 parts of sodium carbonate in 600 parts of acetonitrile at 25° C., with stirring. Stirring was continued for another 12 hours. The solid product was filtered off with suction and washed with two portions of 50 parts of acetonitrile. The filtrate was concentrated in a rotary evaporator at from 20° to 40° C. under 20 mbar. The residue was dissolved in 300 parts by weight of methylene chloride, the organic phase was extracted with three portions of 50 parts by weight of saturated aqueous NaHCO3 solution, the methylene chloride solution was dried with magnesium sulfate and the solvent was stripped off in a rotary evaporator at from 20° to 40° C. under 20 mbar to give 127.5 parts by weight (91% of theory) of O-pyrazol-1-yl O,O-diethyl thiophosphate.
Name
diethyl thiophosphate chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[P:2]([O-:10])([O:7][CH2:8][CH3:9])([O:4][CH2:5][CH3:6])=[S:3].O[N:12]1[CH:16]=[CH:15][CH:14]=[N:13]1.C(=O)([O-])[O-].[Na+].[Na+]>C(#N)C>[P:2]([O:7][CH2:8][CH3:9])([O:4][CH2:5][CH3:6])([O:10][N:12]1[CH:16]=[CH:15][CH:14]=[N:13]1)=[S:3] |f:0.1,3.4.5|

Inputs

Step One
Name
diethyl thiophosphate chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].P(=S)(OCC)(OCC)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1N=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
FILTRATION
Type
FILTRATION
Details
The solid product was filtered off with suction
WASH
Type
WASH
Details
washed with two portions of 50 parts of acetonitrile
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in a rotary evaporator at from 20° to 40° C. under 20 mbar
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 300 parts by weight of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted with three portions of 50 parts by weight of saturated aqueous NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the methylene chloride solution was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was stripped off in a rotary evaporator at from 20° to 40° C. under 20 mbar

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Name
Type
product
Smiles
P(=S)(ON1N=CC=C1)(OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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